(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile
Description
The compound (Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile is a Schiff base derivative featuring a conjugated enedinitrile backbone and a nitro-substituted 1,3-benzodioxole moiety. Its molecular structure is characterized by:
- A Z-configuration around the enedinitrile group (C=C bond).
- An E-configuration at the imine bond (C=N) linking the benzodioxol ring to the enedinitrile system.
- A planar 1,3-benzodioxol ring with a nitro group at the 5-position, inducing electron-withdrawing effects .
For example, similar compounds (e.g., (Z)-2-amino-3-[(E)-benzylideneamino]-but-2-enedinitrile) are prepared by refluxing aldehydes with diamino precursors in methanol, followed by crystallization .
Properties
IUPAC Name |
2-amino-3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O4/c13-3-8(15)9(4-14)16-5-7-1-11-12(21-6-20-11)2-10(7)17(18)19/h1-2,5H,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXICRIRDVJOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a 6-nitro-1,3-benzodioxole moiety, an amino group, and two nitrile functionalities, which may contribute to its reactivity and biological properties.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound features a distinctive arrangement of functional groups that enhance its electrophilic character, particularly due to the presence of the nitro group. Such structural attributes are crucial for understanding its interaction with biological targets.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) have demonstrated that compounds with similar structural motifs can effectively reduce cell viability and induce apoptosis .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 6.26 | Antitumor |
| Compound B | HCC827 | 20.46 | Antitumor |
| Compound C | NCI-H358 | 16.00 | Antitumor |
Antimicrobial Activity
In addition to antitumor effects, compounds similar to this compound have been evaluated for antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed significant antibacterial activity for several derivatives . The presence of the nitro group is hypothesized to enhance interaction with microbial targets.
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
- Minor Groove Binding : Some derivatives bind preferentially in the minor groove of DNA, influencing gene expression and cellular proliferation.
- Electrophilic Attack : The electrophilic nature imparted by the nitro group may facilitate reactions with nucleophilic sites in biomolecules.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study evaluated the effects of related compounds on tumor growth in xenograft models, demonstrating significant tumor regression associated with treatment.
- Case Study 2 : Research on antimicrobial activity revealed that certain derivatives exhibited selective toxicity against pathogenic bacteria while sparing normal flora.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) (Z)-2-Amino-3-[(E)-Benzylideneamino]-But-2-Enedinitrile
- Structure : Replaces the nitrobenzodioxol group with a simple benzylidene moiety.
- Key Differences :
- Crystallography : Forms chains along the [100] axis via N–H···N bonds, contrasting with the layered packing in nitrobenzodioxol derivatives .
(b) 2-[(6-Nitro-1,3-Benzodioxol-5-yl)Methylidene]Malononitrile
- Structure: Replaces the amino group with a malononitrile moiety.
- Key Differences: Absence of the amino group eliminates N–H hydrogen bonding, leading to weaker intermolecular forces. C–H···O interactions dominate, creating R₂²(6) and R₂²(12) graph-set motifs .
(c) (2Z)-2-Amino-3-[(E)-[(3,4-Dihydroxyphenyl)Methylidene]Amino]But-2-Enedinitrile
Physicochemical and Crystallographic Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound enhances molecular planarity and stabilizes charge distribution, critical for π-π stacking in crystal lattices .
- Hydrogen Bonding: Amino groups facilitate N–H···N interactions, while nitro or hydroxyl substituents introduce additional C–H···O or O–H···N bonds, altering packing efficiency .
- Solubility: Hydroxyl-containing analogues (e.g., dihydroxyphenyl derivative) exhibit higher polarity and solubility in ethanol or water compared to nitrobenzodioxol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
